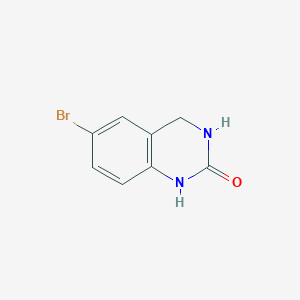

6-Bromo-3,4-dihydroquinazolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Bromo-3,4-dihydroquinazolin-2(1H)-one, commonly known as 6-Bromo-DHQ, is a novel small molecule that has recently been discovered to have a wide range of applications in the scientific research field. 6-Bromo-DHQ is a heterocyclic organic compound that has been found to be a useful organic building block for the synthesis of various biologically active compounds. 6-Bromo-DHQ has been found to have potential therapeutic applications in the area of cancer and inflammation.

Applications De Recherche Scientifique

Synthesis and Chemical Properties

6-Bromo-3,4-dihydroquinazolin-2(1H)-one has been utilized in various chemical synthesis processes. For instance, it has been involved in the one-pot, three-component synthesis of 2,3-dihydroquinazolin-4(1H)-ones using isatoic anhydride, orthoesters, and amines as raw materials in the presence of catalysts like KAl(SO4)2·12H2O (Alum) under microwave irradiation and solvent-free conditions (Mohammadi & Hossini, 2011). This chemical has also been synthesized through the bromination of alkaloids, displaying different forms depending on reagent ratios, and its crystal structures have been studied using X-ray analysis (Mukarramov et al., 2009).

Application in Green Chemistry

In the field of green chemistry, this compound derivatives have been synthesized in eco-friendly ways. For example, through direct cyclocondensation of anthranilamides and aldehydes in ionic liquids or a one-pot three-component cyclocondensation in ionic liquid–water solvent systems without any additional catalyst (Chen et al., 2007). This approach aligns with sustainable practices in chemical synthesis.

Potential in Pharmacological Research

While excluding direct drug use and dosage information, it's noteworthy that derivatives of this compound have been evaluated for their potential pharmacological properties. Compounds synthesized using this chemical have been tested for antimicrobial, antiviral, and antifungal activities. For instance, certain derivatives have shown distinct antiviral activity against viruses like Herpes simplex (Selvam et al., 2010), and others have exhibited good antifungal activity (Ouyang et al., 2006).

Propriétés

IUPAC Name |

6-bromo-3,4-dihydro-1H-quinazolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c9-6-1-2-7-5(3-6)4-10-8(12)11-7/h1-3H,4H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPMQSNAFKKEZAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

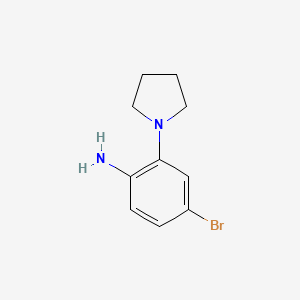

C1C2=C(C=CC(=C2)Br)NC(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30735570 |

Source

|

| Record name | 6-Bromo-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1246765-38-7 |

Source

|

| Record name | 6-Bromo-3,4-dihydroquinazolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30735570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2-[(phenylsulfanyl)methyl]pyrimidine](/img/structure/B1376176.png)

![3-[4-(1-Aminoethyl)phenyl]-1,3-oxazinan-2-one](/img/structure/B1376184.png)